Home > Products > Screening Compounds P45200 > 2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid -

2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Catalog Number: EVT-4688155
CAS Number:
Molecular Formula: C23H28N2O5S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This compound was unexpectedly synthesized through a ring closure reaction and demonstrated antimicrobial activity against Listeria monocytogenes and Escherichia coli. Its activity was found to be comparable to ampicillin and vancomycin. []
  • Relevance: While not sharing the same core structure, this compound, like 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid, exhibits antimicrobial activity, suggesting potential relevance within the field of medicinal chemistry. Both compounds contain aromatic rings and heterocyclic moieties, indicating possible similarities in their modes of action or target interactions. []
  • Compound Description: This series of compounds was synthesized and evaluated for anticancer activity against the MCF-7 breast cancer cell line. Several derivatives within this series exhibited significant anticancer activity, exceeding that of the reference compound Doxorubicin. []
  • Relevance: These compounds highlight the exploration of heterocyclic scaffolds, particularly those containing nitrogen, for anticancer properties. While the core structure differs from 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid, the incorporation of aromatic and heterocyclic rings underscores a common strategy for developing bioactive compounds. []

3-(Substituted Aryl/alkyl)-5-((E)-4-((E)-(Substituted Aryl/alkyl)methyl)benzylidene) thiazolidin-2,4-dione Molecules

  • Compound Description: This library of compounds was designed and screened for antimicrobial and anticancer potential through molecular docking studies. The compounds target S. aureus GyrB ATPase and CDK-8 proteins, respectively. Notably, several analogs showed promising docking scores and favorable ADME profiles, suggesting potential as antimicrobial and anticancer agents. []
  • Relevance: The exploration of various substituents on the thiazolidin-2,4-dione core structure underscores the importance of structural modifications in modulating biological activity. This is relevant to the study of 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid, as understanding the impact of its specific substituents on activity could guide further development. []
  • Compound Description: This compound is a p38 kinase inhibitor. The research focuses on preparing novel stable crystalline salt forms of this compound to improve its pharmaceutical properties, particularly its fluidity and solubility. []
  • Relevance: The focus on salt formation to enhance pharmaceutical properties is a relevant consideration for 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid. Exploring different salt forms could potentially improve its solubility, stability, and ultimately, its bioavailability. []
  • Compound Description: This compound is an orally active phosphodiesterase-4 inhibitor. The research investigated the role of transporters in its disposition and clearance, highlighting the importance of hepatic transporters such as MRP2, BCRP, and OATPs. []
  • Relevance: The study of CP-671,305 emphasizes the significant role of transporters in drug disposition and clearance, which is a crucial aspect to consider for 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid. Understanding its interaction with transporters could provide valuable insights into its pharmacokinetic profile and potential drug-drug interactions. []
  • Compound Description: This study focused on synthesizing and evaluating the antibacterial activity of a series of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl amino] acetamido]-7 alpha-formamidocephalosporins. The research identified derivatives with potent activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains. []
  • Relevance: While belonging to a different class of antimicrobials (cephalosporins) than 2-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid, the structure-activity relationship studies highlight the importance of exploring various substituents to optimize antimicrobial activity. This principle can be applied to the target compound, where modifying specific moieties could lead to enhanced potency or a broader spectrum of activity. []

Properties

Product Name

2-({4-Ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

IUPAC Name

2-[[4-ethyl-3-[(2-methoxyphenyl)carbamoyl]-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C23H28N2O5S/c1-4-14-13(2)31-22(25-20(26)15-9-5-6-10-16(15)23(28)29)19(14)21(27)24-17-11-7-8-12-18(17)30-3/h7-8,11-12,15-16H,4-6,9-10H2,1-3H3,(H,24,27)(H,25,26)(H,28,29)

InChI Key

SDIRNXQAYYDAMC-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCCCC3C(=O)O)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC=C2OC)NC(=O)C3CCCCC3C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.